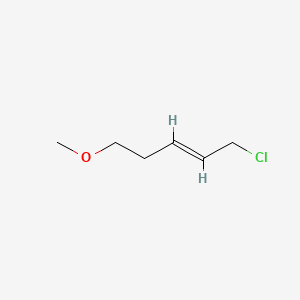
Octanoic acid, 2-methylene-, methyl ester
Vue d'ensemble
Description
“Octanoic acid, 2-methyl-, methyl ester” is a chemical compound with the formula C10H20O2 . It has a molecular weight of 172.2646 . It is also known by other names such as 2-Methyloctanoic acid methyl ester, Methyl ester of 2-methyloctanoic acid, 1-Methyl-heptanecarboxylic acid, methyl ester, and Methyl 2-methyloctanoate .
Synthesis Analysis
The synthesis of “Octanoic acid, 2-methyl-, methyl ester” or similar compounds often involves esterification reactions . For instance, fatty acid methyl esters (FAMEs) like methyl palmitate and methyl octanoate can be produced through hydrodeoxygenation (HDO) experiments . These experiments are typically carried out in a continuous flow fixed bed reactor at temperatures ranging from 250 to 330 °C and at a pressure of 3 MPa . Catalysts such as Ni2P supported on SiO2, SBA-15, or Al2O3 are often used .Molecular Structure Analysis
The molecular structure of “Octanoic acid, 2-methyl-, methyl ester” can be represented by the InChI string: InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)10(11)12-3/h9H,4-8H2,1-3H3 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “Octanoic acid, 2-methyl-, methyl ester” or similar compounds often involve hydrodeoxygenation (HDO) processes . In these processes, oxygen is removed from triglycerides (TGs) and long-chained alkanes are produced . The rates of oxygen removal for FAMEs, fatty acid ethyl esters (FAEEs), and TGs are the same for catalysts with high acidity (Ni2P/Al2O3), but different for catalysts with low acidity (Ni2P/SiO2) .Physical And Chemical Properties Analysis
The physical and chemical properties of “Octanoic acid, 2-methyl-, methyl ester” include its molecular weight of 172.2646 . More detailed properties such as boiling point, density, and refractive index can be found in specialized databases .Applications De Recherche Scientifique
1. Polymerization Initiator
Octanoic acid, 2-methylene-, methyl ester, has been identified as a potential initiator in polymerization processes. For instance, a study revealed that Sn(II)2−ethylhexanoate (SnOct2) reacted with benzyl alcohol and octanoic acid, leading to the esterification process. This reaction facilitated the polymerization of lactide above 120 °C, indicating the role of octanoic acid derivatives in initiating polymerization (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).
2. Optical Resolution in Bioreactors
In a biphasic membrane bioreactor, racemic 2-hydroxy octanoic acid methyl ester underwent lipase-catalyzed hydrolysis, leading to the optical resolution of the compound. This suggests that octanoic acid derivatives can play a role in the optical resolution of compounds, a crucial process in pharmaceuticals and fine chemicals production (Sakaki & Itoh, 2003).
3. Electrochromic Material in Polymers
Octanoic acid 2-thiophen-3-yl-ethyl ester has been used in the synthesis of conducting polymers with notable electrochromic properties. The polymers exhibited color changes and were characterized using spectroelectrochemistry, demonstrating the potential of octanoic acid derivatives in electrochromic and conducting polymer applications (Camurlu, Çırpan, & Toppare, 2005).
4. Production of Hydrocarbon Fuels
Methyl octanoate, a related compound, was studied as a model for converting biodiesel into hydrocarbon fuels and chemicals. The study on an H-ZSM5 zeolite catalyst showed that methyl octanoate had higher reactivity compared to alkanes, suggesting a route for the efficient conversion of biodiesel into valuable hydrocarbons (Danuthai et al., 2009).
5. Analysis of Deuterated Compounds
Research on the synthesis and analysis of deuterated fatty acid methyl esters, including octanoic acid, provides insights into methods for analyzing and synthesizing isotopically labeled compounds. This has implications in fields like biochemistry and pharmacology (Noda & Miyake, 1982).
Mécanisme D'action
The mechanism of action for the reactions involving “Octanoic acid, 2-methyl-, methyl ester” or similar compounds often involves the use of catalysts . For instance, in the HDO process, the rate of fatty acid conversion is significantly higher at the same conditions compared to the initial esters . Thus, it was concluded that TG rapidly transforms to fatty acid and there is almost no influence of catalyst acidity on the TG HDO rate .
Safety and Hazards
While specific safety and hazard information for “Octanoic acid, 2-methyl-, methyl ester” was not found, it’s important to handle all chemicals with care. General precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
methyl 2-methylideneoctanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-8-9(2)10(11)12-3/h2,4-8H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXISPLICAYMBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340846 | |
| Record name | methyl 2-methylideneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3618-40-4 | |
| Record name | methyl 2-methylideneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















